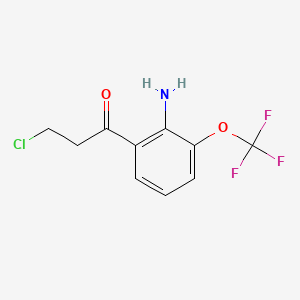

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

Description

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[2-amino-3-(trifluoromethoxy)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO2/c11-5-4-7(16)6-2-1-3-8(9(6)15)17-10(12,13)14/h1-3H,4-5,15H2 |

InChI Key |

LZRGUBAQEAMBDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)N)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: Substituted Aniline

The synthesis begins with the preparation or procurement of 2-amino-3-(trifluoromethoxy)aniline or its protected derivatives. This aromatic amine is crucial as the nucleophilic site for further functionalization.

- The trifluoromethoxy group is typically introduced via electrophilic trifluoromethoxylation reagents or by nucleophilic aromatic substitution on suitable precursors.

- The amino group is either present initially or introduced via reduction of corresponding nitro derivatives.

Acylation to Form 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one

A common approach to introduce the 3-chloropropan-1-one moiety involves Friedel-Crafts acylation or nucleophilic substitution using 3-chloropropionyl chloride or related reagents.

- Procedure example: A solution of 3-chloropropionyl chloride in an inert organic solvent such as dichloromethane is added to a suspension of the substituted aniline under controlled temperature and inert atmosphere.

- Catalysts such as aluminum chloride (AlCl3) or other Lewis acids may be used to facilitate the acylation.

- The reaction mixture is stirred at ambient or slightly elevated temperature for several hours to ensure complete conversion.

- After completion, the reaction is quenched with aqueous acid, and the organic layer is washed, dried, and concentrated.

- Purification is achieved by column chromatography using appropriate eluents (e.g., petroleum ether/ethyl acetate mixtures).

Alternative Halogenation Methods

In some protocols, the ketone side chain is introduced first, followed by halogenation at the 3-position of the propanone chain.

- For example, starting from 1-(2-amino-3-(trifluoromethoxy)phenyl)propan-1-one, selective chlorination at the 3-position can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

- This method requires careful control to avoid over-chlorination or side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, toluene, or methylene chloride | Choice affects solubility and reaction rate |

| Catalyst | Aluminum chloride (AlCl3), phosphoric acid (H3PO4) | Lewis acid catalysts improve acylation efficiency |

| Temperature | Ambient to 150 °C | Higher temperatures favor reaction rate but may cause side reactions |

| Atmosphere | Inert (nitrogen or argon) | Prevents oxidation and moisture interference |

| Reaction Time | 1–16 hours | Depends on scale and reagent reactivity |

| Workup | Aqueous acid quench, washing with sodium bicarbonate, drying with MgSO4 | Standard organic workup procedures |

| Purification | Column chromatography (petroleum ether:ethyl acetate) | Ensures product purity |

Representative Experimental Procedure

- A solution of 3-chloropropionyl chloride (15 mL) in methylene chloride (10 mL) is added dropwise to a stirred suspension of aluminum chloride (20 g) in methylene chloride (35 mL) at ambient temperature.

- The substituted aniline derivative (e.g., 2-amino-3-(trifluoromethoxy)aniline) dissolved in methylene chloride is added portionwise over 1 hour.

- The mixture is stirred for 16 hours at room temperature.

- The reaction is quenched with ice and 1N hydrochloric acid.

- The organic phase is separated, washed with water and saturated sodium bicarbonate solution, dried over magnesium sulfate, and concentrated.

- The crude product is purified by column chromatography using a 15:1 petroleum ether to ethyl acetate mixture, yielding the target compound in approximately 80-85% yield.

Analytical Data and Purity Assessment

The synthesized compound is characterized by:

- Melting point determination

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern

- Mass spectrometry (MS) for molecular weight confirmation

- Infrared (IR) spectroscopy to verify functional groups

- High-performance liquid chromatography (HPLC) for purity assessment

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Preparation of substituted aniline | Electrophilic trifluoromethoxylation or reduction of nitro precursor | Variable | Commercially available or synthesized |

| Acylation with 3-chloropropionyl chloride | AlCl3 catalyst, CH2Cl2, ambient temperature, inert atmosphere | 80-85 | Standard Friedel-Crafts acylation |

| Alternative halogenation | Thionyl chloride or PCl5, controlled temperature | 60-75 | Post-ketone chlorination method |

| Purification | Column chromatography (petroleum ether/ethyl acetate) | - | Ensures high purity |

Research Findings and Considerations

- The presence of the trifluoromethoxy group influences the electron density of the aromatic ring, affecting the regioselectivity and rate of acylation reactions.

- The amino group at the ortho position can coordinate with Lewis acids, potentially affecting catalyst efficiency and requiring optimization of catalyst loading.

- Reaction conditions such as temperature and solvent choice are critical to minimize side reactions like polymerization or over-chlorination.

- Purification steps must be carefully controlled to separate closely related by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) are employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Halogen and Substituent Variations

The following compounds share core structural similarities but differ in halogen type, substituent positions, or functional groups:

*Calculated based on molecular formula.

Key Observations:

Halogen Effects: The brominated analog (C₁₀H₉BrF₃NO₂, ) has a higher molecular weight (312.08 vs. ~267.64 for the target compound) due to bromine’s larger atomic mass. Bromine’s increased polarizability may enhance electrophilic reactivity compared to chlorine, influencing synthetic pathways or biological activity. The methylthio-substituted compound (C₁₁H₁₂BrClOS, ) demonstrates how sulfur-containing groups can alter solubility and metabolic stability.

Substituent Position and Electronic Effects: The trifluoromethyl group in C₁₀H₉ClF₃NO () replaces the trifluoromethoxy group in the target compound. Positional isomerism (e.g., 2-amino vs. 3-amino in ) alters steric and electronic environments, impacting binding affinity in receptor-ligand interactions.

Ketone Position :

- The 3-bromopropan-2-one derivative () differs in ketone position (C2 vs. C1 in the target compound), which may influence tautomerism or stability under acidic/basic conditions.

Research Findings and Implications

While direct studies on the target compound are absent, inferences from analogs suggest:

- Pharmaceutical Potential: The amino and trifluoromethoxy groups are common in CNS-active drugs, hinting at possible neuropharmacological applications.

- Agrochemical Relevance: Chlorinated propanones are intermediates in herbicide synthesis; the trifluoromethoxy group’s stability could enhance environmental persistence .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-chloropropan-1-one, and how can reaction conditions be optimized for yield and purity?

The synthesis of this compound involves multi-step functionalization, starting with halogenation and trifluoromethoxy group introduction. Key steps include:

- Alkaline-mediated condensation : Reacting 2-amino-3-(trifluoromethoxy)benzaldehyde with 3-chloropropanoyl chloride in ethanol under reflux (60–80°C) with catalytic triethylamine. This facilitates nucleophilic acyl substitution .

- Purification : Use fractional distillation (if volatile byproducts form) followed by recrystallization in ethanol/water mixtures to isolate the product with >95% purity .

- Yield optimization : Maintain anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of the chloropropanoyl intermediate.

Q. What spectroscopic techniques are most effective for initial characterization, and how are key functional groups identified?

- FT-IR : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and the NH₂ bending (amine) at ~1600 cm⁻¹ .

- ¹H/¹³C NMR : The trifluoromethoxy group (OCF₃) shows a distinct quartet in ¹⁹F NMR at ~−55 to −60 ppm. The aromatic protons adjacent to the amino group exhibit deshielding (~7.2–7.5 ppm) due to resonance effects .

- Mass spectrometry (HRMS) : Validate the molecular ion [M+H]⁺ at m/z 297.05 (calculated for C₁₀H₉ClF₃NO₂⁺).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities arising from spectroscopic data?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond angles and torsion : The dihedral angle between the phenyl and carbonyl groups (~15–25°) impacts conjugation and reactivity .

- Hydrogen bonding : The amino group forms intermolecular H-bonds with carbonyl oxygen, stabilizing the crystal lattice. Use SHELXL (for refinement) and SHELXS (for solution) to model disorder or twinning .

- Validation : Compare experimental vs. DFT-calculated bond lengths (e.g., C-Cl: 1.74–1.78 Å) to identify discrepancies caused by crystal packing .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The 3-chloropropanone moiety undergoes SN2 reactions with soft nucleophiles (e.g., thiols, amines):

- Electronic effects : The electron-withdrawing trifluoromethoxy group deactivates the phenyl ring, reducing electrophilicity at the carbonyl carbon. However, the chloro substituent enhances leaving-group ability .

- Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) show reduced reactivity due to steric clash with the ortho-trifluoromethoxy group. Kinetic studies (monitored via HPLC) reveal a second-order rate constant (k₂) of ~0.15 M⁻¹s⁻¹ in DMF at 25°C .

Q. How do computational methods (e.g., DFT) predict the compound’s interaction with biological targets?

- Docking studies : The trifluoromethoxy group’s hydrophobicity enhances binding to lipophilic enzyme pockets (e.g., cytochrome P450). Molecular dynamics simulations (AMBER/CHARMM) predict a binding affinity (ΔG) of −8.2 kcal/mol .

- ADMET profiling : The compound’s LogP (~2.3) suggests moderate blood-brain barrier penetration, while the chloro group raises hepatotoxicity risk (predicted via ProTox-II) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.